Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not detailed in available resources.
The molecular structure of Ono-RS-082 can be represented by its SMILES notation: ClC1=CC(NC(/C=C/C2=CC=C(CCCCC)C=C2)=O)=C(C(O)=O)C=C1
. This notation reveals several key features:
The compound exhibits a crystalline solid form with a purity greater than 98%, indicating high quality suitable for experimental applications.
Ono-RS-082 primarily functions as an inhibitor in biochemical pathways involving phospholipase A2. Key reactions include:
These reactions underline its potential as a therapeutic agent in conditions characterized by excessive inflammation.
The mechanism of action for Ono-RS-082 involves its binding to calcium-independent phospholipase A2, leading to:
This mechanism suggests that Ono-RS-082 could be beneficial in managing diseases where phospholipase A2 plays a pivotal role.
Ono-RS-082 possesses several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise measurements and conditions are required.
Ono-RS-082 has several scientific applications:
ONO-RS-082 (2-[p-amylcinnamoyl]amino-4-chlorobenzoic acid) is characterized as a potent and selective inhibitor of Ca²⁺-independent phospholipase A₂ (iPLA₂), particularly targeting isoforms such as iPLA₂-β (GVIA-2 iPLA₂). This enzyme hydrolyzes the sn-2 acyl ester bond of glycerophospholipids without requiring Ca²⁺ for activation. ONO-RS-082 exhibits an IC₅₀ of 1.0 μM against iPLA₂, while showing no significant inhibition of phospholipase C (PLC) even at concentrations up to 100 μM [1] [10]. Its selectivity was demonstrated in rat submandibular gland acini, where it fully blocked ATP-stimulated phospholipase D (PLD) activation—a process dependent on cytosolic iPLA₂ [3]. Structurally, ONO-RS-082 interacts with the catalytic domain of iPLA₂-β, which contains a conserved GXSXG motif and ATP-binding site essential for enzyme stability. This interaction disrupts the hydrolysis of membrane phospholipids, thereby reducing arachidonic acid release and downstream lipid mediator production [5] [8].
Table 1: Selectivity Profile of ONO-RS-082
Enzyme | IC₅₀/Inhibition | Functional Consequence |
---|---|---|
iPLA₂ (GVIA-2) | 1.0 μM | Blocks membrane tubulation & lipid signaling |
PLC | No inhibition at 100 μM | No effect on phosphoinositide hydrolysis |
sPLA₂ | Weak inhibition | Partial suppression of histamine release |
cPLA₂α | Moderate inhibition | Disrupts Golgi architecture |
Beyond iPLA₂, ONO-RS-082 differentially modulates other PLA₂ isoforms:
Table 2: Isoform-Specific Effects of ONO-RS-082
Isoform | Cellular Role | Effect of ONO-RS-082 |
---|---|---|
iPLA₂-β | Membrane remodeling | Blocks Golgi/TGN tubule formation |
cPLA₂α | Arachidonic acid release | Fragments Golgi; inhibits intercisternal tubules |
sPLA₂ | Acute inflammation | Partially suppresses exocytosis |
iPLA₂γ (plant) | PIN protein trafficking | Misroutes auxin transporters to TGN vesicles |
ONO-RS-082 functions as a reversible competitive antagonist of PLA₂ enzymes. Its amphiphilic structure comprises a chlorobenzoic acid moiety linked to an alkylated cinnamoyl group, enabling insertion into the hydrophobic substrate-binding pocket of PLA₂. This competes with phospholipid substrates, preventing access to the catalytic serine residue [3] [8] [10]. Key mechanistic features include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7